N-(4-methoxyphenyl)-N'-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}ethanediamide
Description
Chemical Structure and Synthesis
The compound, a diamide derivative, features a central ethanediamide (oxalamide) backbone substituted with two distinct moieties:
- N-terminal: A 4-methoxyphenyl group.
- N'-terminal: A tetrahydro-2H-pyran ring substituted at the 4-position with another 4-methoxyphenyl group, further linked via a methyl group to the ethanediamide core.
Synthesis involves the condensation of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine with ethyl oxalate derivatives under basic conditions, followed by deprotection and purification steps . This method is analogous to other N,N'-disubstituted oxalamides, emphasizing modular assembly of aromatic and heterocyclic components .
Its methoxyphenyl and pyran motifs are common in bioactive molecules, including opioid receptor ligands (e.g., 4-Methoxybutyrylfentanyl in ) and kinase inhibitors .
Properties
Molecular Formula |
C22H26N2O5 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N'-(4-methoxyphenyl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]oxamide |
InChI |
InChI=1S/C22H26N2O5/c1-27-18-7-3-16(4-8-18)22(11-13-29-14-12-22)15-23-20(25)21(26)24-17-5-9-19(28-2)10-6-17/h3-10H,11-15H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
SKOFPIHZNIGOAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-METHOXYPHENYL)-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE typically involves the following steps:
Formation of the oxan-4-yl intermediate: This step involves the reaction of 4-methoxyphenyl derivatives with suitable reagents to form the oxan-4-yl moiety.
Amide bond formation: The oxan-4-yl intermediate is then reacted with ethanediamine derivatives under appropriate conditions to form the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-METHOXYPHENYL)-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl groups can be oxidized to form corresponding quinones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
N-(4-methoxyphenyl)-N'-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}ethanediamide has shown promise in the following areas:
- Anti-Cancer Activity : Preliminary studies indicate that compounds with similar structures exhibit anti-tumor properties by inhibiting specific enzymes involved in cancer progression. For instance, derivatives have been linked to the inhibition of lipoxygenases, which are implicated in inflammation and cancer .
- Neuroprotective Effects : Research on related compounds suggests potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases .
Material Science
The compound's unique structural properties make it suitable for applications in material science:
- Polymer Chemistry : It can serve as a building block for synthesizing novel polymers with tailored properties for specific applications such as drug delivery systems and biodegradable materials.
Analytical Chemistry
The detection and analysis of this compound in biological samples can be facilitated through:
- Chromatographic Techniques : High-performance liquid chromatography (HPLC) is employed to separate and quantify the compound in complex mixtures, such as biological fluids from pharmacokinetic studies .
Case Studies
- Cancer Treatment Research : A study investigated the effects of similar compounds on mammalian lipoxygenases, revealing that certain derivatives could significantly reduce tumor cell proliferation .
- Neuroprotective Studies : Another investigation focused on the neuroprotective potential of tetrahydropyran derivatives, demonstrating their ability to mitigate oxidative stress in neuronal cells .
Mechanism of Action
The mechanism of action of N’-(4-METHOXYPHENYL)-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Comparisons
Table 1: Key Structural Features and Properties
*Molecular weights and LogP values estimated using ChemDraw or literature data.
Key Observations:
Backbone Flexibility: The target compound’s ethanediamide backbone contrasts with JW55’s furan-carboxamide and butanediamide in . Piperidine-based analogues (e.g., 4-Methoxybutyrylfentanyl) exhibit greater conformational flexibility, favoring receptor cross-talk (e.g., opioid receptors) .
Aromatic Substitution: All compounds feature 4-methoxyphenyl (4-MeOPh) groups, which enhance lipophilicity and membrane permeability. However, the target compound’s dual 4-MeOPh substitution on the THP ring may sterically hinder interactions with flat binding pockets (e.g., kinase ATP sites) compared to mono-substituted analogues .
Heterocyclic Moieties :
- The tetrahydro-2H-pyran (THP) ring in the target compound and JW55 provides a semi-rigid scaffold, improving metabolic stability compared to piperidine or pyrazole cores .
Key Findings:
Synthetic Accessibility :
- The target compound’s synthesis mirrors standard oxalamide protocols (), whereas JW55 requires specialized coupling reagents for furan incorporation . Piperidine-based derivatives () prioritize high-yield alkylation steps.
Bioactivity Trends :
- Dual 4-MeOPh substitution correlates with Wnt pathway inhibition (JW55: 0.5 µM), while single 4-MeOPh groups (e.g., 4-Methoxybutyrylfentanyl) favor opioid receptor binding . The target compound’s activity remains speculative but likely aligns with JW55’s mechanism due to structural similarity.
Solubility-Bioactivity Trade-offs :
- Higher LogP values (e.g., 4.1 for 4-Methoxybutyrylfentanyl) enhance blood-brain barrier penetration but reduce aqueous solubility, limiting therapeutic utility . The target compound’s moderate LogP (~3.2) may balance these factors.
Biological Activity
N-(4-methoxyphenyl)-N'-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}ethanediamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological properties.
- Molecular Formula : C25H26N2O5
- Molecular Weight : 434.48 g/mol
- CAS Number : 664993-53-7
The compound exhibits biological activity through several mechanisms:
- Anti-inflammatory Activity : Research indicates that derivatives similar to this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in vitro and in vivo.
- Antioxidant Properties : The methoxy groups present in the structure contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.
- Immunomodulatory Effects : Preliminary studies suggest that the compound may enhance immune responses by modulating lymphocyte subpopulations.
Table 1: Biological Activity Overview
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production | |
| Antioxidant | Scavenging of DPPH radicals | |
| Immunomodulatory | Increased CD4+ T-cell counts in treated mice |
Case Studies
-
Study on Inflammatory Response :
- A study evaluated the anti-inflammatory properties of this compound in a murine model of acute inflammation. Results showed a significant reduction in paw edema compared to controls, correlating with decreased levels of inflammatory markers.
-
Antioxidant Efficacy Assessment :
- In vitro assays using human cell lines demonstrated that the compound effectively reduced oxidative stress markers. The antioxidant capacity was measured through DPPH radical scavenging assays, indicating a dose-dependent effect.
-
Immunological Impact Study :
- An investigation into the immunomodulatory effects revealed that administration of the compound led to an increase in lymphocyte proliferation and enhanced cytokine production in response to antigen stimulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
